![molecular formula C8H6O3 B11954923 8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione CAS No. 3097-60-7](/img/structure/B11954923.png)
8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione is a chemical compound with the molecular formula C8H6O3 and a molecular weight of 150.135 g/mol . It is also known by its alternative name, bicyclo[2.2.0]hex-5-ene-2,3-dicarboxylic anhydride . This compound is characterized by its unique tricyclic structure, which includes an oxygen atom and two carbonyl groups.
Preparation Methods
The synthesis of 8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione typically involves the reaction of maleic anhydride with furan under specific conditions . The reaction is carried out in an inert solvent such as toluene, and the mixture is heated to reflux. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring structure.
Scientific Research Applications
8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex polycyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione can be compared with other similar compounds, such as:
Bicyclo[2.2.0]hex-5-ene-2,3-dicarboxylic anhydride: This compound shares a similar tricyclic structure but differs in the position and nature of substituents.
Maleic anhydride: A simpler anhydride that serves as a precursor in the synthesis of this compound.
Furan derivatives: Compounds containing the furan ring, which is a key component in the synthesis of this compound.
Properties
CAS No. |
3097-60-7 |
|---|---|
Molecular Formula |
C8H6O3 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
8-oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione |
InChI |
InChI=1S/C8H6O3/c9-7-5-3-1-2-4(3)6(5)8(10)11-7/h1-6H |
InChI Key |
UTFGPLWKZPCLCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C1C3C2C(=O)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,11-Dichloro-5,11-dihydro-5-methyl-6H-dibenz[b,e]azepin-6-one](/img/structure/B11954844.png)

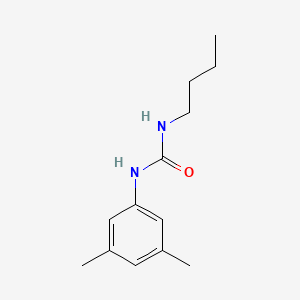
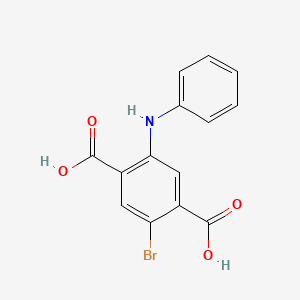

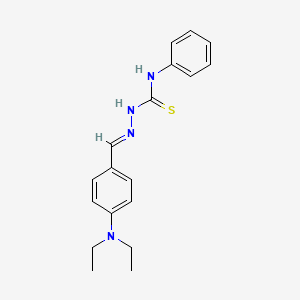
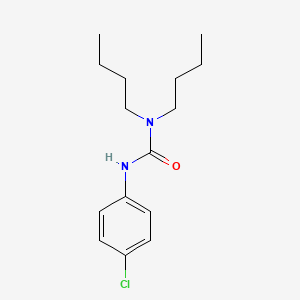
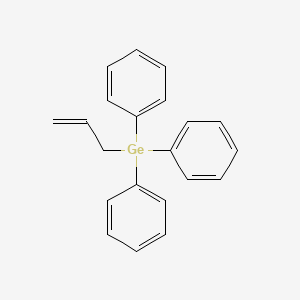
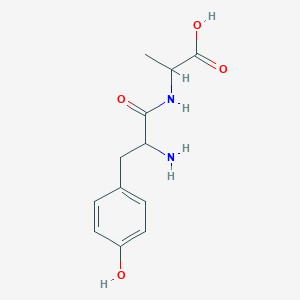
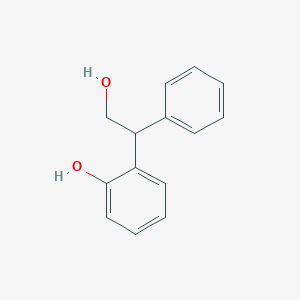
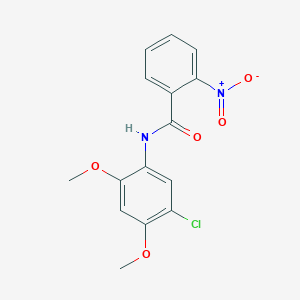


![1-[3-(2-Bromoacetyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11954930.png)
